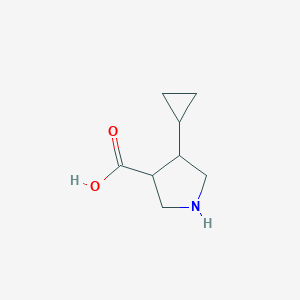

4-Cyclopropylpyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

4-cyclopropylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7-4-9-3-6(7)5-1-2-5/h5-7,9H,1-4H2,(H,10,11) |

InChI Key |

FVSSNRDCBCSLGC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2CNCC2C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclopropylpyrrolidine 3 Carboxylic Acid and Analogues

Retrosynthetic Analysis for Target Molecule Design

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler precursor structures, known as synthons, until readily available starting materials are identified. amazonaws.comresearchgate.net This process begins with the final product and works backward, utilizing a series of disconnections and functional group interconversions (FGI). researchgate.net

For 4-cyclopropylpyrrolidine-3-carboxylic acid, the analysis focuses on the robust pyrrolidine (B122466) core and its substituents.

Strategic Disconnections for Pyrrolidine Ring Construction

The primary goal in the retrosynthesis of this compound is the disconnection of the pyrrolidine ring. Common strategies for forming five-membered nitrogen heterocycles provide a logical basis for these disconnections. rsc.org Key bond cleavages in the retrosynthetic sense would be the C-N bonds or the C-C bonds that form the carbocyclic backbone of the ring.

A prevalent approach for pyrrolidine synthesis is the [3+2] cycloaddition reaction, where an azomethine ylide (a three-atom component) reacts with an alkene (a two-atom component). acs.orgnih.gov Applying this logic, a disconnection of the C2-C3 and C5-N bonds of the target molecule reveals an azomethine ylide synthon and a cyclopropyl-substituted acrylate (B77674) equivalent.

Another powerful strategy involves intramolecular reactions. For instance, disconnecting one of the C-N bonds could lead to a linear amino acid or amino ester precursor that can be cyclized. A C4-C5 disconnection could point to a precursor suitable for an intramolecular Michael addition or an intramolecular reductive amination.

Functional Group Interconversion (FGI) in Retrosynthetic Planning

Functional Group Interconversion (FGI) is a key step in retrosynthetic analysis where one functional group is converted into another to facilitate a strategic disconnection or simplify the synthesis. researchgate.netimperial.ac.uk

In the context of this compound, the carboxylic acid group is a prime candidate for FGI. It can be retrosynthetically derived from an ester, a nitrile, or an amide. An ester, for example, is often a more convenient functional group during the ring-forming reactions and can be hydrolyzed in the final step. This strategy is common in the synthesis of amino acids and their derivatives.

Similarly, the secondary amine of the pyrrolidine ring could be derived from a precursor containing a more stable protecting group, such as a benzyl (B1604629) or a tert-butyloxycarbonyl (Boc) group. These protecting groups facilitate purification and prevent unwanted side reactions during synthesis, and can be removed in a later step.

Identification of Key Precursors and Synthetic Equivalents

Following the disconnections and FGI, the idealized fragments (synthons) must be replaced with their real-world chemical equivalents.

| Synthon | Potential Synthetic Equivalent |

| Azomethine ylide | Generated in situ from the reaction of an amine (e.g., glycine (B1666218) methyl ester) and an aldehyde. |

| Cyclopropyl-substituted acrylate | Methyl 2-cyclopropylacrylate or a similar activated alkene. |

| Linear amino ester for cyclization | A γ-amino ester with a cyclopropyl (B3062369) group at the appropriate position. |

Key precursors for the synthesis of this compound could therefore include compounds like 3-cyclopropyl-4-nitrobutanoic acid esters or related structures that can be elaborated into the target molecule. The synthesis of related 4-alkyl-pyrrolidine-3-carboxylic acid stereoisomers has been reported, providing a template for potential routes. researchgate.net

Direct Synthetic Approaches to this compound

While general retrosynthetic strategies provide a theoretical framework, specific published syntheses offer concrete pathways. The synthesis of substituted pyrrolidine-3-carboxylic acids often involves multi-step sequences. A common approach is the asymmetric hydrogenation of a pyrrole (B145914) precursor. For instance, the synthesis of (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids has been achieved through the asymmetric hydrogenation of the corresponding 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid using a Ruthenium catalyst. google.com

A plausible direct approach for this compound could involve a similar strategy, starting from a suitable 4-cyclopropyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid derivative. Another established method is the 1,3-dipolar cycloaddition between an azomethine ylide and an activated olefin, which constructs the pyrrolidine ring in a stereospecific manner. researchgate.net

Pyrrolidine Ring Formation Methodologies

The construction of the pyrrolidine ring is the cornerstone of the synthesis. organic-chemistry.org The pyrrolidine motif is a privileged structure in organocatalysis, and many methods have been developed for its stereoselective synthesis. nih.gov

Organocatalytic Asymmetric Michael Addition Reactions

The Michael addition is a powerful C-C bond-forming reaction that is widely used in organic synthesis. rsc.org In the context of pyrrolidine synthesis, an asymmetric Michael addition can be employed to create the C3-C4 bond of the target molecule with high stereocontrol.

This approach typically involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). For the synthesis of this compound, a nitromethane (B149229) derivative could add to a cyclopropyl-substituted enoate. The resulting nitro compound can then be reduced and cyclized to form the pyrrolidine ring.

Chiral pyrrolidine-based organocatalysts are often used to mediate these reactions, inducing high levels of enantioselectivity. beilstein-journals.orgnih.gov For example, diarylprolinol silyl (B83357) ethers are effective catalysts for the conjugate addition of aldehydes to nitroolefins, a key step in many pyrrolidine syntheses. nih.gov The reaction between an α,α-disubstituted aldehyde and a β-nitroalkene in the presence of a pyrrolidine-camphor organocatalyst can yield Michael adducts with high enantioselectivities. researchgate.net The synthesis of various pyrrolidine-3-carboxylic acid derivatives has been successfully achieved using organocatalytic enantioselective Michael additions of 4-oxo-2-enoates with nitroalkanes. rsc.org

Below is a table summarizing a typical organocatalytic Michael addition for the synthesis of a substituted pyrrolidine precursor.

| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |

| Pyrrolidine-based organocatalyst | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH2Cl2 | 95-99 | 70:30 - 78:22 | ~68 (for syn) |

This table represents typical results for a model reaction used to evaluate new pyrrolidine-based organocatalysts and illustrates the effectiveness of this methodology. beilstein-journals.org

Multicomponent Reactions and "One-Pot" Syntheses

Multicomponent reactions (MCRs) and "one-pot" syntheses offer highly efficient and atom-economical pathways to complex molecular architectures from simple starting materials in a single operation. These strategies are prized for their convergence and ability to rapidly generate libraries of structurally diverse compounds.

Isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR), represent a powerful tool for the synthesis of complex acyclic and heterocyclic structures. nih.govmdpi.com The classical Ugi reaction combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov This reaction proceeds through the formation of an imine, which is activated by the carboxylic acid and subsequently attacked by the isocyanide to form a key nitrilium ion intermediate. mdpi.com While direct synthesis of this compound via a standard Ugi reaction is not straightforward, modifications and related MCRs can be employed to generate highly substituted pyrrolidone or pyrrolidine precursors. researchgate.net

| Component | Role in Reaction | Example |

|---|---|---|

| Amine | Forms imine with carbonyl component | Primary Amine (e.g., Benzylamine) |

| Carbonyl | Provides the carbon backbone for the initial imine | Aldehyde or Ketone |

| Carboxylic Acid | Protonates the imine and incorporates as an acyl group | Acetic Acid |

| Isocyanide | Undergoes nucleophilic attack on the iminium ion | tert-Butyl isocyanide |

More recently, biocatalytic cascades have emerged as a sophisticated "one-pot" strategy for synthesizing chiral pyrrolidines. researchgate.net Multi-enzyme systems, combining, for example, a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED), can convert keto acids into chiral cyclic amines in a single vessel. researchgate.netscilit.com This approach leverages the high selectivity of enzymes to control stereochemistry, offering a green and efficient alternative to traditional chemical methods.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are fundamental to the synthesis of cyclic systems, including the pyrrolidine ring. These reactions form the heterocyclic core by creating a key carbon-nitrogen or carbon-carbon bond within a single acyclic precursor.

A prominent method for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. This powerful reaction forms two new stereocenters in a single, often highly stereospecific, step. For instance, the reaction of an azomethine ylide with cis- or trans-alkenyl ester derivatives has been used to generate 4-substituted pyrrolidine-3-carboxylic acid analogues. nih.gov The stereochemistry of the final product is controlled by the geometry of the starting alkene.

Palladium-catalyzed intramolecular reactions also provide a versatile entry to the pyrrolidine core. An aza-Wacker-type cyclization, for example, involves the intramolecular attack of a nitrogen nucleophile onto a palladium-activated alkene. This amidopalladation generates an alkylpalladium intermediate that can undergo further transformations to yield the final product. nih.gov Similarly, other intramolecular cyclizations, such as the reaction of an alkene onto an in-situ generated N-acyliminium ion, can be employed to construct the pyrrolidine ring, which can then be further functionalized. nih.gov

| Reaction Type | Key Precursor Features | Bond Formed in Cyclization | Key Advantages |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine ylide and an alkene (dipolarophile) | Two C-C bonds | High stereocontrol, convergent |

| Aza-Wacker-Type Cyclization | Alkene and a tethered nitrogen nucleophile (e.g., amide) | C-N bond | Uses transition metal catalysis, mild conditions |

| N-Acyliminium Ion Cyclization | N-acyliminium ion precursor with a tethered nucleophile (e.g., alkene) | C-C bond | Forms functionalized pyrrolidines |

Derivatization from Pre-existing Pyrrolidine Scaffolds

An alternative and widely practiced strategy involves the modification of readily available, chiral pyrrolidine building blocks. nih.gov Chiral pool synthesis, starting from compounds like L-proline or L-4-hydroxyproline, is particularly advantageous as it provides a straightforward route to enantiomerically pure products. nih.gov

For the synthesis of a 4-substituted pyrrolidine-3-carboxylic acid, L-4-hydroxyproline is a logical starting material. The synthetic sequence could involve:

Protection: The amine and carboxylic acid functionalities of 4-hydroxyproline (B1632879) are protected (e.g., as Boc and methyl ester, respectively).

Oxidation: The secondary alcohol at the 4-position is oxidized to a ketone (e.g., using TEMPO or Dess-Martin periodinane). nih.gov

Elaboration at C4: The resulting ketone serves as a handle for introducing the cyclopropyl group, for example, via a Wittig-type reaction to form an exocyclic double bond followed by cyclopropanation, or through the addition of a cyclopropyl Grignard or organolithium reagent.

Introduction of C3-Carboxyl: The existing carboxyl group at the 2-position can be manipulated or a new carboxyl functional group can be installed at the 3-position after further transformations.

This approach leverages the inherent stereochemistry of the starting material to control the absolute configuration of the final product. nih.gov

Formation and Manipulation of the Carboxylic Acid Moiety

Oxidative Methods for Carboxylic Acid Synthesis

The oxidation of a primary alcohol or an aldehyde is a direct and reliable method for installing a carboxylic acid functional group. If a synthetic route provides a precursor such as a 4-cyclopropyl-3-(hydroxymethyl)pyrrolidine, it can be oxidized to the target acid. A variety of oxidizing agents can accomplish this transformation. organic-chemistry.org

Strong oxidants like Jones reagent can be effective, but milder, more selective methods are often preferred to avoid over-oxidation or side reactions with other functional groups. For instance, ruthenium tetroxide (RuO₄), generated catalytically from RuCl₃ with an oxidant like NaIO₄, is highly effective for oxidizing alcohols to carboxylic acids. nih.gov Other common reagents include pyridinium (B92312) chlorochromate (PCC) with periodic acid (H₅IO₆) or organocatalytic systems like N-hydroxyphthalimide (NHPI) in the presence of oxygen. organic-chemistry.org

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| Ruthenium Tetroxide (catalytic RuO₄) | RuCl₃, NaIO₄, CCl₄/CH₃CN/H₂O | Powerful and efficient oxidant. nih.gov |

| PCC / H₅IO₆ | Acetonitrile | Catalytic use of chromium reagent. organic-chemistry.org |

| TEMPO / Bleach | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl with NaOCl | Often stops at the aldehyde, but can proceed to the acid under specific conditions. nih.gov |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Strong, classical oxidant; may lack selectivity. libretexts.org |

Carbonylation and Grignard Reactions for Carboxyl Introduction

Carboxylation reactions provide a means to form the carboxylic acid by creating a new carbon-carbon bond. One of the most fundamental methods in this category is the carboxylation of a Grignard reagent. libretexts.org This process involves reacting an organomagnesium halide with carbon dioxide (CO₂). The synthesis would require the preparation of a Grignard reagent at the 3-position of the pyrrolidine ring from a corresponding halide (e.g., 3-bromo-4-cyclopropylpyrrolidine). This nucleophilic Grignard reagent then adds to the electrophilic carbon of CO₂ to form a magnesium carboxylate salt, which upon acidic workup yields the final carboxylic acid. masterorganicchemistry.comleah4sci.com

Transition metal-catalyzed carbonylation reactions offer another route. wikipedia.org These reactions typically use carbon monoxide (CO) as the C1 source. For example, a pyrrolidine derivative bearing a halide or triflate at the 3-position could undergo a palladium-catalyzed carbonylation in the presence of water or an alcohol (hydrocarboxylation or alkoxycarbonylation, respectively) to introduce the carboxyl or ester group. youtube.com

Hydrolysis of Nitriles to Carboxylic Acids

The hydrolysis of a nitrile (a cyano group, -C≡N) is a classic and highly reliable method for preparing carboxylic acids. lumenlearning.com This two-step sequence involves first introducing the nitrile group onto the pyrrolidine scaffold, followed by its hydrolysis. The nitrile can typically be installed at the 3-position via a nucleophilic substitution (Sₙ2) reaction, where a suitable leaving group (e.g., a bromide or tosylate) is displaced by a cyanide salt like NaCN. libretexts.org

Once the 4-cyclopropylpyrrolidine-3-carbonitrile (B1488484) precursor is obtained, it can be hydrolyzed under either acidic or basic conditions. chemguide.co.ukmnstate.edu

Acidic Hydrolysis: Heating the nitrile under reflux with an aqueous acid (e.g., HCl or H₂SO₄) directly produces the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Alkaline Hydrolysis: Heating with an aqueous base (e.g., NaOH) initially forms the carboxylate salt and ammonia (B1221849) gas. A subsequent acidification step is required to protonate the carboxylate and yield the free carboxylic acid. chemguide.co.uk

This method is particularly useful as it also represents a one-carbon homologation, extending the carbon chain of the starting halide. libretexts.orglumenlearning.com

Stereochemical Control and Investigations of 4 Cyclopropylpyrrolidine 3 Carboxylic Acid

Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of specific stereoisomers of 4-cyclopropylpyrrolidine-3-carboxylic acid necessitates the use of sophisticated enantioselective and diastereoselective strategies. These methods are designed to control the formation of the two contiguous stereocenters at the C3 and C4 positions of the pyrrolidine (B122466) ring.

One of the prominent approaches involves 1,3-dipolar cycloaddition reactions between azomethine ylides and cyclopropyl-substituted activated olefins. The stereochemical outcome of these reactions can be effectively controlled through the use of chiral auxiliaries attached to the dipolarophile or the azomethine ylide precursor. acs.org These auxiliaries create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one diastereomer over the others. For instance, oxazolidinone auxiliaries, popularized by Evans, have been widely applied in such stereoselective transformations. wikipedia.org

Another powerful strategy is the asymmetric Michael addition . In this approach, a nucleophile adds to a cyclopropyl-containing α,β-unsaturated carbonyl compound. The stereoselectivity is often induced by chiral catalysts, such as organocatalysts derived from proline or cinchona alkaloids. mdpi.comresearchgate.net These catalysts can activate the reactants and create a chiral pocket that dictates the facial selectivity of the nucleophilic attack.

Furthermore, kinetic resolution offers a method to separate a racemic mixture of this compound derivatives. This technique employs a chiral catalyst or reagent that selectively reacts with one enantiomer at a faster rate, allowing for the separation of the unreacted, enantiomerically enriched substrate or the product. nii.ac.jprsc.orgresearchgate.net Dynamic kinetic resolution can further enhance the yield of the desired enantiomer by continuously racemizing the starting material. nih.gov

| Strategy | Key Features | Stereochemical Control |

| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with cyclopropyl-substituted alkenes. | Use of chiral auxiliaries on either reactant to induce facial selectivity. |

| Asymmetric Michael Addition | Nucleophilic addition to a cyclopropyl-containing α,β-unsaturated system. | Employment of chiral organocatalysts or metal complexes to control the approach of the nucleophile. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Chiral catalyst or reagent differentiates between the two enantiomers. |

Asymmetric Induction in Pyrrolidine-Ring Formation

Asymmetric induction is the process by which a chiral center influences the creation of a new stereocenter within the same molecule. In the context of this compound synthesis, this is a critical aspect of controlling the relative and absolute stereochemistry during the formation of the pyrrolidine ring.

During 1,3-dipolar cycloadditions, the chiral auxiliary not only influences the facial selectivity of the cycloaddition but can also dictate the endo/exo selectivity, which determines the relative stereochemistry of the substituents on the newly formed ring. The steric and electronic properties of the auxiliary play a crucial role in stabilizing the transition state that leads to the desired diastereomer. acs.org

In Michael additions, the chiral catalyst forms a transient chiral complex with the substrate, effectively shielding one face of the molecule and directing the incoming nucleophile to the opposite face. The nature of the catalyst, solvent, and reaction temperature can all impact the degree of asymmetric induction. unibo.it

The use of substrates derived from the chiral pool, such as amino acids, is another effective method for asymmetric induction. The inherent chirality of the starting material can be transferred through a series of stereocontrolled reactions to establish the desired stereochemistry in the final this compound product.

Absolute and Relative Stereochemistry Determination

Unambiguous determination of the absolute and relative stereochemistry of the synthesized this compound isomers is paramount. Several powerful analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the relative stereochemistry (cis or trans) of the cyclopropyl (B3062369) and carboxylic acid groups. The coupling constants (J-values) between the protons at C3 and C4 can provide valuable information about their dihedral angle, which is indicative of their relative orientation. nih.govnih.gov Nuclear Overhauser Effect (NOE) experiments can also reveal through-space proximity between specific protons, further elucidating the stereochemical arrangement. nih.gov For instance, a strong NOE between the C3-H and C4-H would suggest a cis relationship.

X-ray crystallography provides the most definitive evidence for both the relative and absolute stereochemistry of a crystalline compound. nih.govmdpi.commdpi.com By diffracting X-rays through a single crystal of a this compound derivative, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of all atoms in the molecule. researchgate.netresearchgate.net

| Technique | Information Provided | Key Parameters |

| NMR Spectroscopy | Relative stereochemistry (cis/trans). | Coupling constants (J-values), Nuclear Overhauser Effect (NOE). nih.govnih.gov |

| X-ray Crystallography | Absolute and relative stereochemistry. | Crystal structure, bond lengths, bond angles, and torsion angles. nih.govmdpi.commdpi.comresearchgate.netresearchgate.net |

Impact of Stereochemistry on Molecular Conformation and Reactivity

For example, a trans configuration of the substituents may lead to a more extended and stable conformation, while a cis configuration could force the ring into a different pucker to accommodate the steric clash between the adjacent groups. These conformational preferences can be investigated using computational methods, such as conformational energy calculations, in conjunction with experimental techniques like NMR spectroscopy. nih.gov

Chemical Transformations and Reactivity of 4 Cyclopropylpyrrolidine 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for a variety of chemical transformations, including esterification, amidation, conversion to more reactive acyl derivatives, and reduction.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation, often employed to enhance bioavailability in drug candidates or to act as a protecting group. oup.com One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, typically with a catalyst like sulfuric acid. masterorganicchemistry.comchemguide.co.uk This is a reversible process, and the equilibrium is usually driven towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comyoutube.com

For milder conditions, especially with sensitive substrates, coupling agents are used. The Steglich esterification, for instance, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is highly efficient, proceeds at room temperature, and is suitable for a wide range of alcohols, including sterically hindered ones. organic-chemistry.orgorgsyn.org

Amidation: The formation of an amide bond is another critical reaction, central to the synthesis of peptides and other biologically active molecules. Direct reaction of 4-Cyclopropylpyrrolidine-3-carboxylic acid with an amine requires high temperatures and is generally inefficient. researchgate.net Therefore, the carboxylic acid is typically activated first. This is achieved using peptide coupling reagents. A variety of such reagents exist, including carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve reaction rates and suppress side reactions. researchgate.net These reagents convert the carboxylic acid into a more reactive intermediate that readily undergoes nucleophilic attack by an amine to form the amide bond. msu.edu

| Reaction | Reagents | Typical Conditions | Key Features |

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Heat, excess alcohol | Reversible; simple reagents. chemguide.co.uk |

| Steglich Esterification | Alcohol (R'-OH), DCC, DMAP (catalyst) | Aprotic solvent (e.g., CH₂Cl₂), 0°C to RT | Mild conditions; high yields. organic-chemistry.org |

| Amide Coupling | Amine (R'R''NH), Coupling Agent (e.g., EDC, HATU) | Aprotic solvent (e.g., DMF), RT | High efficiency; low racemization. researchgate.net |

For reactions requiring a more potent acylating agent, the carboxylic acid can be converted into an acyl halide or an anhydride. Acyl chlorides are the most common of these derivatives and are readily prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. msu.eduyoutube.com These highly reactive intermediates can then be used to form esters and amides under very mild conditions, often reacting rapidly at room temperature with alcohols and amines, respectively.

Symmetrical anhydrides can be formed by reacting the carboxylic acid with a dehydrating agent. Mixed anhydrides are also useful intermediates, sometimes generated in situ during amidation reactions. msu.edu

The carboxylic acid group can be reduced to yield either a primary alcohol or an aldehyde. Complete reduction to the corresponding primary alcohol, (4-cyclopropylpyrrolidin-3-yl)methanol, is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). msu.eduyoutube.com

Partial reduction to the aldehyde, 4-cyclopropylpyrrolidine-3-carbaldehyde, is more challenging due to the high reactivity of the aldehyde product, which can be further reduced to the alcohol. This transformation requires the use of less reactive, sterically hindered reducing agents and careful control of reaction conditions, such as low temperatures. A common reagent for this purpose is diisobutylaluminum hydride (DIBAH) at -78 °C. msu.edu

Transformations of the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center that can undergo various modifications, including the addition of alkyl or acyl groups. Due to the presence of the acidic carboxylic acid proton, these reactions often require prior protection of the carboxyl group or careful selection of reagents.

N-Alkylation: The introduction of an alkyl group onto the pyrrolidine nitrogen can be accomplished through several methods. One approach is reaction with an alkyl halide. However, this can sometimes lead to the formation of a quaternary ammonium (B1175870) salt due to over-alkylation. A more controlled method is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. A modern alternative involves the catalytic reductive alkylation using a carboxylic acid and a suitable catalyst/reductant system. rsc.org These methods allow for the formation of a new carbon-nitrogen bond with high selectivity. researchgate.net

N-Acylation: The pyrrolidine nitrogen readily reacts with acylating agents to form amides. mdpi.com This is commonly performed using acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. researchgate.net Alternatively, standard peptide coupling conditions can be used to react the pyrrolidine nitrogen with a different carboxylic acid, a strategy widely used in the synthesis of complex molecules. researchgate.net

| Transformation | Reagents | Product Functional Group | Notes |

| N-Alkylation | Alkyl halide (R-X) or Aldehyde/Ketone + Reducing Agent | Tertiary Amine | Reductive amination offers better control. rsc.org |

| N-Acylation | Acyl chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Tertiary Amide | Typically requires a base. researchgate.net |

To perform selective chemistry on the carboxylic acid group without interference from the nucleophilic pyrrolidine nitrogen, the amine must often be protected. A protecting group renders the amine unreactive under certain conditions and can be cleanly removed later in the synthetic sequence. slideshare.netresearchgate.net

Commonly used amine-protecting groups include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to a wide range of reaction conditions but is easily removed with a strong acid, such as trifluoroacetic acid (TFA).

Cbz Group: Introduced using benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group is stable to acidic conditions but can be removed by catalytic hydrogenolysis.

The use of these "orthogonal" protecting groups allows for selective deprotection. For example, a molecule containing a Boc-protected amine and a benzyl ester could have the ester removed by hydrogenolysis without affecting the Boc group, or the Boc group removed with acid without cleaving the ester. wikipedia.org This strategic use of protecting groups is essential for the multistep synthesis of complex molecules derived from this compound. nih.gov

Reactions of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group, particularly when attached to a nitrogen atom, is known to participate in a variety of reactions that are often driven by the release of ring strain. The nitrogen atom can influence the reactivity of the cyclopropyl ring through its electronic effects.

Cyclopropylamines can undergo reactions such as substitution, addition, and polymerization. longdom.org The inherent strain in the three-membered ring enhances its reactivity towards various chemical transformations. longdom.org In the context of this compound, the cyclopropyl moiety would be susceptible to reactions that lead to more stable, less strained structures.

One notable reaction of cyclopropylamines is their participation in cycloaddition reactions. For instance, asymmetric [3+2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins have been reported, yielding substituted pyrrolidines. rsc.org This type of reaction proceeds through a distonic radical cation intermediate, highlighting the electronic interplay between the cyclopropyl ring and the amine. rsc.org

Furthermore, cyclopropylamines are utilized as important synthetic intermediates in ring-opening or cycloaddition reactions. acs.org The unique electronic and steric properties conferred by the cyclopropane (B1198618) ring, combined with the presence of the donor nitrogen atom, make these compounds versatile building blocks in organic synthesis. acs.org

Table 1: Examples of Reactions Involving the Cyclopropyl Moiety in Cyclopropylamine (B47189) Analogs

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Asymmetric [3+2] Photocycloaddition | Cyclopropylaniline, Olefin | DPZ, Chiral H-bonding catalyst, Light | Substituted Pyrrolidine | rsc.org |

| Cobalt-Catalyzed Cross-Coupling | Cyclopropylmagnesium bromide, Alkyl iodide | Cobalt catalyst | Alkylcyclopropane | acs.orgorganic-chemistry.org |

| Electro-induced Hofmann Rearrangement | Cyclopropyl amide | Galvanostatic conditions | Cyclopropylamine | researchgate.netthieme-connect.com |

Note: This table presents reactions of analogous cyclopropylamine systems to infer the potential reactivity of the cyclopropyl moiety in this compound.

Ring-Opening and Rearrangement Pathways

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including acidic, thermal, or photochemical activation. The presence of the amine and carboxylic acid functionalities in this compound can influence the regioselectivity and mechanism of these pathways.

Acid-Catalyzed Ring-Opening: Acid-catalyzed ring-opening of cyclopropanes is a well-documented phenomenon. stackexchange.com In the case of cyclopropylamines, protonation of the nitrogen can facilitate the cleavage of a C-C bond in the cyclopropyl ring. For instance, trans-2-phenylcyclopropylamine hydrochloride undergoes ring-opening in the presence of a superacid, leading to the formation of a dicationic intermediate. nih.gov This process involves the electrophilic cleavage of the distal (C2-C3) bond of the cyclopropane ring. nih.gov It is plausible that under strong acidic conditions, the pyrrolidine nitrogen of this compound could be protonated, initiating a similar ring-opening cascade.

Photooxidative Ring-Opening: Tertiary aminocyclopropanes can undergo facile ring-opening upon photooxidation. acs.org This process is initiated by the formation of a cyclopropylamine cation radical, which rapidly rearranges to a ring-opened radical. acs.org Although the pyrrolidine in the target molecule is a secondary amine, its oxidation could potentially lead to a similar ring-opening pathway.

Rearrangements: Rearrangement reactions of cyclopropyl-containing compounds are also common. The Cloke-Wilson rearrangement, for example, describes the transformation of cyclopropylimines into pyrrolines. rsc.org This type of rearrangement is driven by the release of ring strain and the formation of a more stable five-membered ring. While not a direct rearrangement of the cyclopropylamine itself, it highlights the propensity of strained three-membered rings adjacent to nitrogen to undergo skeletal reorganization.

N-cyclopropylamides have been shown to undergo a ring-opening rearrangement in the presence of a Lewis acid like AlCl₃ to form N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org This reaction is proposed to proceed through an aziridine (B145994) intermediate. rsc.org

Table 2: Examples of Ring-Opening and Rearrangement Pathways in Cyclopropylamine Analogs

| Pathway | Substrate | Conditions | Key Intermediate | Product Type | Reference |

| Acid-Catalyzed Ring-Opening | trans-2-Phenylcyclopropylamine HCl | Superacid (CF₃SO₃H) | Ammonium-carbenium dication | Aryl-substituted amine | nih.gov |

| Photooxidative Ring-Opening | Tertiary aminocyclopropane | Photosensitizer, Light | Cyclopropylamine cation radical | Ring-opened ketone (after hydrolysis) | acs.org |

| Ring-Opening Rearrangement | N-Cyclopropylamide | AlCl₃ | Aziridine intermediate | N-(2-chloropropyl)amide or 5-methyl-2-oxazoline | rsc.org |

| Reductant-Catalyzed Rearrangement | Cyclopropyl imine | Cp₂Ti(BTMSA) | Azatitanacyclohexene | α,β-unsaturated imine | nih.gov |

Note: This table presents ring-opening and rearrangement reactions of analogous cyclopropylamine systems to infer the potential reactivity of this compound.

Advanced Analytical Characterization Techniques for Structural Elucidation

Spectroscopic Analysis

Spectroscopic methods are indispensable for determining the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 4-cyclopropylpyrrolidine-3-carboxylic acid would be dominated by characteristic absorptions of the carboxylic acid group. A very broad and strong O-H stretching band is expected from 2500 to 3300 cm⁻¹. libretexts.org A sharp and intense C=O (carbonyl) stretching vibration should appear around 1700-1725 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations would be present in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions. C-H stretching vibrations from the aliphatic rings would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar, symmetric vibrations. The C-C stretching modes of the cyclopropyl (B3062369) and pyrrolidine (B122466) rings would be clearly visible. gre.ac.ukresearchgate.netresearchgate.net The C=O stretch is also Raman active. Comparing IR and Raman spectra can aid in understanding molecular symmetry and intermolecular interactions, such as hydrogen bonding in the solid state. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| -COOH | O-H stretch | 2500 - 3300 | Strong, Broad |

| -COOH | C=O stretch | 1700 - 1725 | Strong, Sharp |

| -COOH | C-O stretch | 1210 - 1320 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium-Strong |

| N-H | N-H stretch | 3300 - 3500 | Medium, Broad |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₈H₁₃NO₂), the calculated monoisotopic mass is 155.0946 g/mol . HRMS analysis would confirm this elemental composition with high accuracy (typically within 5 ppm). nih.gov Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of a water molecule (M-18), the carboxyl group (M-45), or fragmentation of the pyrrolidine or cyclopropyl rings, which can further confirm the proposed structure. jst.go.jpmdpi.comnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify chromophores (light-absorbing groups) in a molecule. This compound lacks any extended conjugated systems or aromatic rings. The only chromophore is the carbonyl group of the carboxylic acid, which undergoes a weak n→π* transition at a low wavelength, typically around 200-220 nm. Therefore, UV-Vis spectroscopy would not be a primary technique for detailed structural elucidation of this compound.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. mdpi.comresearchgate.net If a suitable single crystal of this compound could be grown, this technique would provide unequivocal proof of its structure. nih.govmdpi.com It would determine the precise bond lengths, bond angles, and torsional angles. Crucially, it would establish the relative stereochemistry of the substituents on the pyrrolidine ring (i.e., whether the cyclopropyl and carboxylic acid groups are cis or trans to each other) and could be used to determine the absolute configuration if a chiral crystallization method is employed. researchgate.net

Chromatographic and Electrophoretic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic techniques are essential for assessing the purity of a sample and for separating stereoisomers. The molecule has two stereocenters (at C3 and C4), meaning it can exist as two pairs of enantiomers (diastereomers of each other).

High-Performance Liquid Chromatography (HPLC) is a key technique for this analysis. To separate the different stereoisomers, a chiral stationary phase (CSP) is required. sigmaaldrich.com By using a suitable chiral column, one could develop a method to separate all four possible stereoisomers. nih.govnih.govresearchgate.netresearchgate.net This would allow for the determination of the diastereomeric ratio (dr) and the enantiomeric excess (ee) of each diastereomer in a synthesized sample. This is critical in pharmaceutical development, where often only one stereoisomer possesses the desired biological activity.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a cornerstone of computational chemistry for predicting molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost.

A crucial first step in computational analysis is determining the most stable three-dimensional structure of the molecule through geometry optimization. For 4-Cyclopropylpyrrolidine-3-carboxylic acid, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. This reveals the most stable arrangement of the cyclopropyl (B3062369) and carboxylic acid substituents on the pyrrolidine (B122466) ring.

Due to the flexibility of the pyrrolidine ring and the rotation of the substituent groups, the molecule can exist in several different spatial arrangements, or conformations. A detailed conformational analysis would map the potential energy surface of the molecule, identifying various low-energy conformers and the energy barriers between them. Studies on similar carboxylic acids have shown that the syn conformation of the carboxyl group is generally preferred due to intramolecular hydrogen bonding, but the presence of a solvent can stabilize the anti conformation. nih.gov The energetic cost of rotating between these forms, which can be as high as 13–14 kcal/mol in the gas phase, is a key determinant of the molecule's structural dynamics. nih.gov

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations are used to determine several key electronic descriptors.

HOMO-LUMO Gap : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net A large HOMO-LUMO energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution across a molecule, providing a visual guide to its electrophilic and nucleophilic regions. researchgate.net Red-colored areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP would highlight the electronegative oxygen atoms of the carboxylic acid group as primary sites for electrophilic interaction.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov For this compound, theoretical frequency calculations would predict characteristic vibrational modes:

A very broad O-H stretching absorption for the carboxylic acid group, typically observed between 2500 and 3300 cm⁻¹. libretexts.org

A strong C=O (carbonyl) stretching frequency, generally found near 1710 cm⁻¹ for a hydrogen-bonded dimer. libretexts.orgspectroscopyonline.com

C-H stretching peaks for the cyclopropyl and pyrrolidine rings.

Comparing the computed spectrum with an experimental one allows for the validation of the calculated structure and provides a detailed assignment of the observed spectral bands. nih.govniscpr.res.in

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides static pictures of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated over a period of time by solving Newton's equations of motion. mdpi.com

For this compound, MD simulations would reveal how the molecule interacts with solvent molecules, its conformational flexibility in solution, and the stability of intermolecular hydrogen bonds. iitg.ac.innih.gov This provides a microscopic view of properties like solvation, diffusion, and how the molecule explores its conformational landscape under realistic conditions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies

QSAR and QSPR studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively. researchgate.net For a compound like this compound, a QSAR model could be developed by synthesizing a series of related analogs and measuring their biological activity (e.g., as an enzyme inhibitor).

Computational descriptors derived from DFT or other methods (such as molecular weight, logP, polar surface area, and electronic parameters) would be used as variables to build a regression model. This model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Prediction of Synthetic Accessibility and Drug-Likeness Parameters

In the context of drug discovery, it is crucial to assess whether a molecule can be synthesized efficiently and if it possesses properties consistent with an orally bioavailable drug.

Synthetic Accessibility (SA) : Computational algorithms can predict an SA score based on fragment analysis and structural complexity. researchgate.netnih.gov These tools analyze a molecule's structure and compare it to databases of known compounds and reactions to estimate how difficult it would be to synthesize. nih.gov A lower complexity score suggests a more straightforward synthesis.

Drug-Likeness Parameters : "Drug-likeness" is evaluated using a set of guidelines, most famously Lipinski's Rule of Five. wikipedia.org This rule states that an orally active drug generally has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass under 500 daltons, and a calculated octanol-water partition coefficient (logP) not exceeding 5. wikipedia.orgresearchgate.netdrugbank.com These parameters for this compound can be calculated from its structure.

| Parameter | Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 155.19 g/mol | < 500 | Yes |

| Hydrogen Bond Donors | 2 (O-H, N-H) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (2x Oxygen, 1x Nitrogen) | ≤ 10 | Yes |

| Calculated logP (ClogP) | ~0.5 - 1.0 | ≤ 5 | Yes |

| Rule of Five Violations | 0 | ≤ 1 | Yes |

Based on these calculations, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for development as an orally administered drug. researchgate.netetflin.com

Structure Activity Relationship Sar Studies: Theoretical and Methodological Aspects

Analysis of Conformational Flexibility and Preferred Conformations

The conformational landscape of the pyrrolidine (B122466) ring in 4-cyclopropylpyrrolidine-3-carboxylic acid is complex, primarily governed by the puckering of the five-membered ring. The pyrrolidine ring is not planar and typically adopts one of two predominant envelope (or twist) conformations, often designated as Cγ-endo and Cγ-exo. researchgate.netfrontiersin.org The substituents on the ring play a crucial role in determining the preferred conformation.

The cyclopropyl (B3062369) group at the 4-position, due to its steric bulk and unique electronic nature, significantly influences the conformational equilibrium of the pyrrolidine ring. In related 4-substituted proline analogs, bulky alkyl groups have been shown to favor a pseudoequatorial orientation to minimize steric strain. researchgate.net This preference can lock the pyrrolidine ring into a specific pucker. For this compound, the interplay between the cyclopropyl and carboxylic acid groups will dictate the energetically most favorable conformation, which is essential for its binding to a biological target.

Computational studies on analogous 4-substituted pyrrolidines suggest that the energy difference between various conformers can be subtle, and the dominant conformation in a biological environment may differ from that in the gas phase or in solution. frontiersin.org

Table 1: Predicted Conformational Preferences of this compound Isomers

| Isomer | Predicted Dominant Ring Pucker | Key Dihedral Angle (approx.) | Rationale |

| (3S,4R) | Cγ-exo | H3-C3-C4-H4 ~ 150° | Minimizes steric clash between pseudoequatorial cyclopropyl and carboxylic acid groups. |

| (3R,4S) | Cγ-exo | H3-C3-C4-H4 ~ 150° | Similar to (3S,4R), favoring pseudoequatorial positioning of both substituents. |

| (3S,4S) | Cγ-endo | H3-C3-C4-H4 ~ 30° | May adopt a conformation to accommodate one axial and one equatorial substituent. |

| (3R,4R) | Cγ-endo | H3-C3-C4-H4 ~ 30° | Analogous to the (3S,4S) isomer, balancing substituent positions. |

Note: The data in this table is illustrative and based on general principles of pyrrolidine conformational analysis. Specific values would require dedicated computational or experimental studies on this compound.

Stereochemical Influence on Molecular Recognition and Interaction Profiles

The presence of two stereocenters at the C3 and C4 positions of this compound gives rise to four possible stereoisomers: (3S,4R), (3R,4S), (3S,4S), and (3R,4R). The specific stereochemistry is paramount for molecular recognition by a biological target, as the spatial arrangement of the cyclopropyl and carboxylic acid groups will determine the precise interactions with amino acid residues in a binding pocket. nih.gov

SAR studies on related pyrrolidine-3-carboxylic acid derivatives have consistently shown that the relative stereochemistry of the substituents dramatically impacts biological activity. nih.gov For instance, in a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives, the cis-configuration of the substituents at the 3 and 4 positions was preferred over the trans orientation for potent activity at peroxisome proliferator-activated receptors (PPARs). nih.gov This highlights that a specific three-dimensional arrangement of functional groups is often required for optimal receptor engagement. The precise orientation of the cyclopropyl group, dictated by the stereochemistry, will influence hydrophobic interactions, while the carboxylic acid is likely to engage in hydrogen bonding or ionic interactions.

Electronic and Steric Contributions of the Cyclopropyl Substituent

The cyclopropyl group is a fascinating substituent in medicinal chemistry due to its unique combination of steric and electronic properties, which differ significantly from other alkyl groups like isopropyl or tert-butyl.

Steric Contributions: The cyclopropyl group is a rigid, three-membered ring that introduces a defined conformational constraint on the pyrrolidine scaffold. researchgate.net Its steric profile is distinct from acyclic alkyl groups of similar size, and it can be used to probe specific regions of a binding site. The rigidity of the cyclopropyl group can also lead to a more favorable entropic contribution to binding affinity compared to more flexible substituents.

Table 2: Comparison of Physicochemical Properties of Cyclopropyl and Isopropyl Substituents

| Property | Cyclopropyl | Isopropyl | Implication for SAR |

| Steric Profile | Rigid, planar triangle | Flexible, tetrahedral | Cyclopropyl offers conformational restriction, potentially enhancing selectivity. |

| Electronic Effect | Electron-withdrawing, partial π-character | Electron-donating | Influences pKa of nearby functional groups and dipole moment. |

| Lipophilicity (clogP) | ~1.1 | ~1.5 | Cyclopropyl can be used to fine-tune lipophilicity. |

| Metabolic Stability | Generally more stable to oxidation | Prone to oxidation at the tertiary carbon | Can be introduced to block metabolic hotspots. |

Note: The values presented are general approximations and can vary depending on the molecular context.

Systematic Derivatization Strategies for SAR Exploration

To systematically explore the SAR of this compound, a focused derivatization strategy is essential. This involves the synthesis and biological evaluation of a library of analogs with modifications at key positions.

Modification of the Carboxylic Acid: The carboxylic acid group can be converted to various esters, amides, or bioisosteres (e.g., tetrazole) to probe the importance of the acidic proton and the hydrogen bonding capacity of the carbonyl group. This can also be a strategy to improve pharmacokinetic properties.

Substitution on the Cyclopropyl Ring: Introducing small substituents (e.g., methyl, fluoro) on the cyclopropyl ring can provide insights into the steric and electronic tolerance of the binding pocket.

Scaffold Hopping: Replacing the pyrrolidine ring with other cyclic scaffolds (e.g., piperidine, azetidine) while retaining the key pharmacophoric elements can help to understand the importance of the ring size and geometry for biological activity. nih.gov

A systematic approach, such as the creation of a matrix of analogs with variations at these positions, would allow for a comprehensive understanding of the SAR.

Computational Approaches to SAR (e.g., Ligand-Based and Structure-Based Principles)

In the absence of extensive experimental data, computational methods provide a powerful tool to predict and rationalize the SAR of this compound.

Ligand-Based Approaches: When the structure of the biological target is unknown, ligand-based methods can be employed. Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of analogs to build a mathematical model that correlates physicochemical properties with biological activity. chemrxiv.org Pharmacophore modeling can identify the key three-dimensional arrangement of functional groups responsible for activity, which can then be used to virtually screen for new, potentially active compounds.

Structure-Based Approaches: If the three-dimensional structure of the target protein is available, structure-based drug design methods can be utilized.

Molecular Docking: The different stereoisomers of this compound can be docked into the active site of the target to predict their binding modes and affinities. This can help to rationalize the observed stereochemical preferences and guide the design of new analogs with improved interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, revealing the stability of the binding mode and the key interactions over time. This can be particularly useful for understanding the role of conformational flexibility in binding.

Quantum Chemical Calculations: Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to accurately calculate the electronic properties, conformational energies, and reactivity of this compound and its analogs. arabjchem.orgnih.gov These calculations can provide a deeper understanding of the electronic and steric contributions of the cyclopropyl group.

By integrating these computational approaches with experimental synthesis and biological testing, a comprehensive SAR profile for this compound can be developed, paving the way for the design of more potent and selective therapeutic agents.

Synthetic Utility and Role As Building Blocks in Complex Organic Synthesis

Precursors for Pyrrolidine-Fused and Spirocyclic Systems

The pyrrolidine (B122466) framework is a common structural motif in numerous natural products and pharmaceuticals. 4-Cyclopropylpyrrolidine-3-carboxylic acid serves as a strategic starting point for constructing more complex ring systems, including pyrrolidine-fused and spirocyclic structures. These intricate architectures are often sought in drug discovery to explore novel regions of chemical space.

A primary method for synthesizing the pyrrolidine ring itself, which can then be part of a spirocyclic system, is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an activated olefin. researchgate.net This method is highly effective for creating substituted pyrrolidines in a stereospecific manner. researchgate.net By choosing appropriate precursors, this strategy can be adapted to generate spirocyclic pyrrolidines, which are key intermediates in the synthesis of various therapeutic agents, including antibacterial drugs. researchgate.net For instance, a series of spirooxindole-pyrrolidine derivatives appended with a 4-quinolone-3-carboxylic acid motif were synthesized using multicomponent 1,3-dipolar cycloaddition reactions of azomethine ylides. nih.gov

Another approach involves the intramolecular cyclization of suitably functionalized precursors. For example, a spirocyclic lactam can be formed from proline derivatives, highlighting a pathway that could be adapted for cyclopropyl-substituted analogues. tsijournals.com The synthesis of the spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeleton has been achieved through a multicomponent reaction where the order of addition of reagents is crucial for high yields. ua.es

Table 1: Synthetic Strategies for Pyrrolidine-Based Spirocycles

| Synthetic Method | Key Intermediates | Resulting System | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine Ylides, Alkenes | Spirooxindole-pyrrolidines | nih.gov |

| Multicomponent Reaction | Primary Amine, Maleimides, Aldehyde | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | ua.es |

| Intramolecular Cyclization | Functionalized Proline Amides | Spirocyclic β-lactams | tsijournals.com |

Chiral Intermediates in Asymmetric Synthesis

The presence of multiple stereocenters (at positions 3 and 4) makes stereocontrol a critical aspect of the synthesis and utility of this compound. Enantiomerically pure substituted pyrrolidines are crucial as chiral building blocks, ligands, and organocatalysts in asymmetric synthesis. unibo.itmdpi.com The absolute stereochemistry of the substituents on the pyrrolidine ring is often critical for the biological activity of the final molecule. nih.gov

Several methods have been developed for the asymmetric synthesis of substituted pyrrolidine-3-carboxylic acids. researchgate.netrsc.orgnih.gov Organocatalytic enantioselective Michael addition reactions are a powerful tool. researchgate.netrsc.orgnih.gov For example, the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been achieved through the Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. rsc.orgcore.ac.uk This approach provides a concise and atom-economical route to these valuable chiral compounds. core.ac.uk

The use of chiral auxiliaries is another established strategy. Chiral trans-3,4-disubstituted pyrrolidines have been obtained from the 1,3-dipolar cycloaddition of chiral α,β-unsaturated N-acyloxazolidinones and an azomethine ylide. researchgate.net Subsequent removal of the chiral auxiliary provides access to the desired enantiomerically pure pyrrolidine derivative. researchgate.net These chiral pyrrolidine derivatives, including proline-related structures, have a leading role as privileged organocatalysts, capable of forming structurally defined enamines that can react with high stereoselectivity. unibo.itmdpi.com

Integration into the Synthesis of Functionalized Molecules and Scaffolds

The this compound scaffold is a versatile platform for the synthesis of diverse functionalized molecules. The secondary amine and carboxylic acid groups provide convenient handles for elaboration and integration into larger molecular frameworks through well-established reactions like amide bond formation and N-alkylation. The pyrrolidine ring is a common heterocyclic motif in biologically active compounds, and its incorporation can impart favorable pharmacokinetic and pharmacodynamic properties. unibo.itnih.gov

This scaffold is particularly relevant in medicinal chemistry. For example, substituted pyrrolidines are central to a class of potent agonists for the G-protein coupled receptor 40 (GPR40), which is a target for the treatment of type 2 diabetes. nih.gov Similarly, 4-benzylpyrrolidine-3-carboxylic acid derivatives have been synthesized as potent agonists at peroxisome proliferator-activated receptors (PPARs), which are also involved in regulating glucose metabolism. nih.gov

Furthermore, the pyrrolidine ring is a key component of many quinolone antibacterial agents. nih.gov A series of (4S)-7-(4-amino-2-substituted-pyrrolidinyl)quinolones have been studied to improve the properties of this class of compounds, demonstrating the importance of the pyrrolidine moiety in modulating antibacterial activity and pharmacokinetic profiles. nih.gov The integration of the pyrrolidine scaffold into such molecules highlights its role as a "privileged structure" in the design of new therapeutic agents. nih.gov

Table 2: Examples of Functional Scaffolds Incorporating the Pyrrolidine-3-Carboxylic Acid Core

| Target Molecule Class | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| 4-Substituted Pyrrolidines | G-protein coupled receptor 40 (GPR40) | Type 2 Diabetes | nih.gov |

| 4-Benzylpyrrolidine Derivatives | Peroxisome proliferator-activated receptors (PPARs) | Type 2 Diabetes | nih.gov |

| 7-Pyrrolidinylquinolones | DNA Gyrase | Infectious Disease | nih.gov |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 4-cyclopropylpyrrolidine-3-carboxylic acid and its analogs is poised to benefit significantly from the adoption of green and sustainable chemistry principles. Current multi-step syntheses of polysubstituted pyrrolidines can be resource-intensive. researchgate.netresearchgate.netmdpi.com Future research should focus on developing more atom-economical and environmentally benign synthetic strategies.

Key areas for development include:

Catalyst-Free and Solvent-Free Conditions: Inspired by recent successes in the synthesis of other heterocyclic compounds, future routes could explore neat reaction conditions or grinding techniques, minimizing solvent waste. researchgate.net The use of ultrasound irradiation, which has been shown to promote the synthesis of pyrrolidinone derivatives, could also be investigated to reduce reaction times and energy consumption. rsc.org

Use of Biosourced Starting Materials: A significant leap in sustainability would involve the use of renewable starting materials. For instance, levulinic acid, a biosourced platform chemical, has been used for the direct synthesis of pyrrolidone derivatives and could be a potential precursor in novel pathways. rsc.org

Stereoselective Synthesis: Given the importance of stereochemistry in bioactive molecules, developing highly stereoselective syntheses will be crucial. mdpi.comua.esacs.orgacs.org This includes the use of chiral catalysts and auxiliaries to control the formation of the multiple stereocenters in the this compound core. One-pot multi-component reactions, which can construct complex molecules with high diastereoselectivity in a single step, represent a particularly promising avenue. tandfonline.com

| Approach | Potential Advantage | Relevant Precedent |

| Ultrasound-promoted synthesis | Reduced reaction times, lower energy consumption | Synthesis of substituted 3-pyrrolin-2-ones rsc.org |

| Use of biosourced precursors | Increased sustainability, reduced reliance on fossil fuels | Levulinic acid for pyrrolidone synthesis rsc.org |

| One-pot multi-component reactions | Improved efficiency, reduced waste, high stereoselectivity | Synthesis of spirooxindolopyrrolidines researchgate.net |

Exploration of Novel Reactivity and Transformation Pathways

The distinct chemical functionalities within this compound—the strained cyclopropyl (B3062369) ring, the secondary amine of the pyrrolidine (B122466), and the carboxylic acid—offer a rich landscape for exploring novel chemical transformations.

Cyclopropane (B1198618) Ring-Opening Reactions: The inherent ring strain of the cyclopropyl group (approximately 115 kJ mol−1) makes it susceptible to ring-opening reactions, providing a pathway to more complex acyclic or different heterocyclic structures. rsc.org The reactivity of the cyclopropyl ring is significantly influenced by its substituents. nih.govacs.org Future studies could investigate selective ring-opening of the cyclopropyl moiety in this compound under thermal, photochemical, or transition-metal-catalyzed conditions to generate novel molecular scaffolds. rsc.orgnih.govrsc.org The interaction between the cyclopropyl group and the adjacent pyrrolidine ring could lead to unique and predictable bond cleavage patterns. nih.gov

Transformations of the Pyrrolidine Ring: The pyrrolidine scaffold itself can be a platform for further functionalization. Palladium-catalyzed C(sp³)–H arylation has been used to selectively functionalize pyrrolidines at specific positions, a strategy that could be adapted to introduce diverse substituents onto the this compound core. acs.org

Decarboxylative Reactions: The carboxylic acid group can serve as a handle for various transformations, including decarboxylative cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at the C3 position, thus expanding the structural diversity of accessible derivatives.

Advanced Computational Design and Predictive Modeling for Chemical Innovations

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. researchgate.net These approaches can accelerate the discovery and development of novel compounds and synthetic routes by providing insights that are difficult to obtain through experimentation alone.

Predictive Synthesis: Machine learning and transfer learning models are being developed to predict retrosynthetic pathways for complex heterocyclic molecules. chemrxiv.orgchemrxiv.org Applying these models to this compound could help identify novel and efficient synthetic routes that might not be obvious through traditional analysis. Computational models can also predict the synthetic utility of heterocyclic precursors, guiding chemists to choose the most promising starting materials and reaction conditions. nih.gov

In Silico Drug Design: Computational methods are widely used to design and evaluate new bioactive molecules. nih.govresearchgate.netresearchgate.netnih.gov For this compound, molecular docking and pharmacophore modeling could be used to design derivatives with specific biological targets in mind. These studies can predict how modifications to the core structure will affect binding affinity and selectivity, thereby prioritizing the synthesis of the most promising candidates. nih.govresearchgate.netnih.gov

Property Prediction: Machine learning and deep learning models can be trained to predict various physicochemical properties of molecules, such as solubility, lipophilicity, and metabolic stability. nih.gov These predictive models can be used to guide the design of derivatives of this compound with improved drug-like properties. The cyclopropyl group is known to influence properties like metabolic stability and pKa, and computational models can help to quantify these effects in novel derivatives. hyphadiscovery.comscientificupdate.comnih.govbeilstein-journals.orgresearchgate.netiris-biotech.de

| Computational Approach | Application to this compound | Potential Impact |

| Retrosynthesis Prediction Models | Identification of novel and efficient synthetic routes | Accelerated synthesis development, reduced experimental effort chemrxiv.orgchemrxiv.org |

| Molecular Docking and Pharmacophore Modeling | Design of derivatives with specific biological targets | Rational design of new drug candidates researchgate.netnih.gov |

| Machine Learning for Property Prediction | In silico screening of derivatives for optimal drug-like properties | Prioritization of synthetic targets with higher probability of success nih.gov |

Expanding the Scope of Derivatization for Enhanced Chemical Space Exploration

The structural features of this compound, particularly the secondary amine and the carboxylic acid, provide readily accessible points for derivatization. Creating a library of derivatives is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govfrontiersin.orgresearchgate.net

Amide and Ester Libraries: The carboxylic acid can be converted into a wide array of amides and esters through coupling with diverse amines and alcohols. This would allow for a systematic probing of the chemical space around this functional group to optimize biological activity and physicochemical properties.

Bioisosteric Replacement: The cyclopropyl group itself can be considered a bioisostere for other chemical groups, such as gem-dimethyl or phenyl groups. chemrxiv.orgresearchgate.net Future research could explore the synthesis of analogs where the cyclopropyl group is replaced by other small, constrained ring systems (e.g., oxetane, cyclobutane) or other bioisosteric groups to fine-tune the molecule's properties. beilstein-journals.orgdomainex.co.uk This can lead to improved potency, selectivity, or pharmacokinetic profiles.

By systematically exploring these derivatization pathways, a diverse chemical library based on the this compound scaffold can be generated, providing a rich source of new compounds for biological screening and the discovery of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-cyclopropylpyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer :

- Multi-step organic synthesis : Begin with cyclopropane-containing precursors (e.g., cyclopropyl boronic acids) and employ palladium/copper-catalyzed cross-coupling reactions for cyclopropane integration .

- Green chemistry approaches : Use water or ethanol as solvents and biocatalysts (e.g., immobilized lipases) to reduce environmental impact .

- Purification : Employ recrystallization (using ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the compound.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity assessment : Use HPLC (reverse-phase C18, UV detection at 254 nm) with ≥98% purity as the benchmark .

- Structural confirmation :

- NMR : ¹H/¹³C NMR to verify cyclopropyl protons (δ 0.5–1.5 ppm) and carboxylic acid resonance (δ ~170 ppm) .

- Mass spectrometry : ESI-MS (negative ion mode) to confirm molecular weight (e.g., [M-H]⁻ ion) .

Q. What analytical techniques are critical for confirming stereochemistry in this compound derivatives?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) to resolve enantiomers .

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., synchrotron radiation for high-resolution data) .

- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions to assign stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization of this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Correlate ambiguous proton/carbon signals to resolve overlapping peaks (e.g., cyclopropyl vs. pyrrolidine protons) .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity in complex spectra .

- Independent synthesis validation : Compare data across labs to rule out batch-specific impurities .

Q. What strategies are effective for enantiomeric resolution of racemic this compound?

- Methodological Answer :

- Kinetic resolution : Use enantioselective enzymes (e.g., Candida antarctica lipase B) to hydrolyze one enantiomer preferentially .

- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during synthesis, followed by cleavage .

- Preparative SFC : Supercritical fluid chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Q. How should researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- Target identification : Screen against kinase or protease libraries using fluorescence polarization assays .

- Dose-response studies : Use IC₅₀/EC₅₀ determination via sigmoidal curve fitting (GraphPad Prism®) .

- Mechanistic assays : Conduct time-dependent inhibition studies or surface plasmon resonance (SPR) for binding kinetics .

Q. What computational approaches are suitable for predicting target binding modes of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with flexible side chains in the binding pocket (PDB ID: 1XYZ) .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes .

- Free-energy calculations : Apply MM-PBSA to estimate binding affinities for structure-activity relationship (SAR) refinement .

Q. How can metabolic stability of this compound be assessed in vitro?

- Methodological Answer :

- Liver microsome assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to identify metabolic liabilities .

- Half-life (t₁/₂) calculation : Apply non-compartmental analysis (Phoenix WinNonlin®) to microsomal stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.